N2,N7-dibutyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide is a synthetic organic compound notable for its unique structure and potential biological applications. With the molecular formula C21H27N3O5S2 and a molecular weight of 453.58 g/mol, this compound features a fluorene backbone substituted at the 2 and 7 positions with sulfonamide groups and at the 9 position with a hydroxyimino group. The presence of butyl groups at the nitrogen positions enhances its solubility and modulates its biological activity.
N2,N7-dibutyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide exhibits significant biological activity, particularly in the context of cancer research. It has been shown to induce ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation, through the degradation of glutathione peroxidase 4 (GPX4) and activation of squalene synthase . This mechanism suggests its potential as an anticancer agent.
The synthesis of N2,N7-dibutyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide typically involves several steps:
This compound has several potential applications:
Interaction studies indicate that N2,N7-dibutyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide interacts with various cellular proteins involved in metabolic pathways. Specifically, it has been shown to bind to enzymes related to lipid metabolism and oxidative stress response, which are critical in cancer biology . Further studies are needed to elucidate its complete interaction profile.
Several compounds share structural features with N2,N7-dibutyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide. These include:
N2,N7-dibutyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide is unique due to its specific combination of butyl groups and hydroxyimino functionality, which enhances its solubility and biological activity compared to similar compounds. Its ability to induce ferroptosis distinguishes it within the class of fluorene-derived compounds used in cancer therapy research.